

An In-depth Technical Guide to the Synthesis of Cycloundecyne Derivatives

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Compound of Interest

Compound Name: Cycloundecyne

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Abstract

Cycloundecyne and its derivatives are of significant interest in medicinal chemistry and drug development due to their unique structural features and reactivity. The strained eleven-membered ring containing a triple bond serves as a valuable scaffold for the construction of complex molecular architectures and as a key component in bioorthogonal chemistry. This technical guide provides a comprehensive overview of the primary synthetic strategies employed to access these important compounds, with a focus on ring expansion, intramolecular cyclization, and ring-closing metathesis. Detailed experimental protocols for key reactions, quantitative data for representative transformations, and signaling pathway diagrams are presented to facilitate the practical application of these methodologies in a research and development setting.

Introduction

The synthesis of medium-sized rings, such as the eleven-membered carbocycle of **cycloundecyne**, presents unique challenges due to unfavorable entropic and enthalpic factors. However, the inherent ring strain of the embedded alkyne endows **cycloundecyne** derivatives with remarkable reactivity, making them particularly useful in applications such as strain-promoted azide-alkyne cycloaddition (SPAAC), a cornerstone of "click chemistry." This bioorthogonal reaction allows for the selective ligation of molecules in complex biological environments without the need for a toxic copper catalyst, a significant advantage in drug

delivery and molecular imaging. The development of robust and versatile synthetic routes to functionalized **cycloundecyne** derivatives is therefore a critical endeavor for advancing these applications. This guide will delve into the core synthetic methodologies, providing the necessary detail for their implementation in the laboratory.

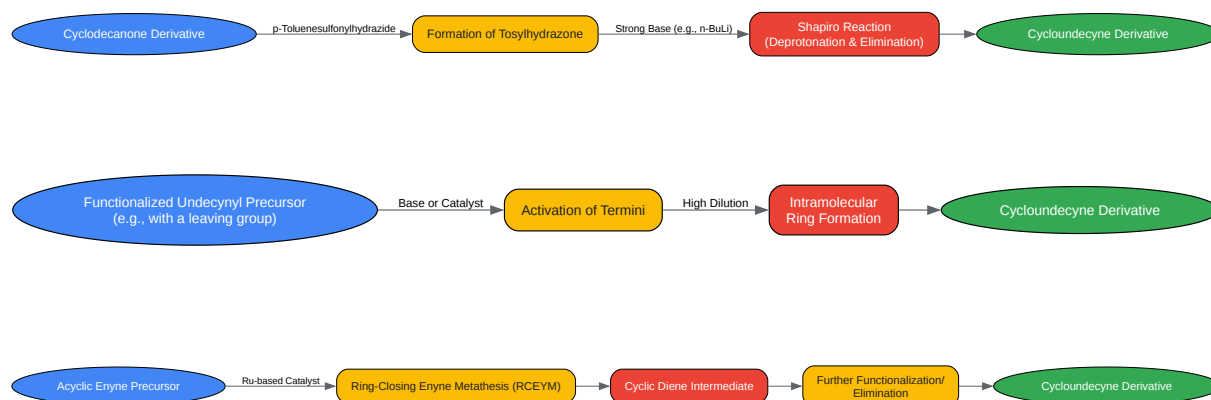
Synthetic Strategies

The synthesis of **cycloundecyne** derivatives can be broadly categorized into three main approaches: ring expansion of readily available smaller rings, intramolecular cyclization of linear precursors, and ring-closing metathesis of acyclic diynes or enynes. Each strategy offers distinct advantages and is suited for the preparation of different types of derivatives.

Ring Expansion Reactions

Ring expansion strategies are powerful methods for the synthesis of medium-sized rings, often starting from more easily accessible smaller cyclic ketones. A prominent example is the Shapiro reaction, which involves the conversion of a ketone to an alkene via a tosylhydrazone intermediate. This methodology can be adapted to synthesize cycloalkynes from cycloalkanones.

A general workflow for this transformation is depicted below:



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